molecular formula C31H56O13 B178179 Benzyl-PEG12-alcohol CAS No. 1201808-31-2

Benzyl-PEG12-alcohol

Cat. No. B178179
CAS RN: 1201808-31-2
M. Wt: 636.8 g/mol
InChI Key: UUPLECFEWRITCF-UHFFFAOYSA-N
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Description

Benzyl-PEG12-alcohol is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of Benzyl-PEG12-alcohol involves the use of PEG-based PROTAC linkers . The synthesis process of benzyl alcohol, a related compound, has been optimized through photo-illuminated liquid phase hydrogenation .


Molecular Structure Analysis

The molecular structure of Benzyl-PEG12-alcohol is represented by the formula C31H56O13 . Its molecular weight is 636.77 .


Chemical Reactions Analysis

Benzyl-PEG12-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl-PEG12-alcohol are influenced by its molecular structure and its role as a PROTAC linker . Its molecular weight is 636.77 and its formula is C31H56O13 .

Mechanism of Action

The mechanism of action of Benzyl-PEG12-alcohol is related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

The safety data sheet for benzyl alcohol, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and is toxic to aquatic life .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O13/c32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-4-2-1-3-5-31/h1-5,32H,6-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPLECFEWRITCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634715
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-PEG12-alcohol

CAS RN

1201808-31-2
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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